molecular formula C12H11N3 B8158786 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile

1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B8158786
M. Wt: 197.24 g/mol
InChI Key: GXDXKZJFBDBMPJ-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-methylbenzyl group attached to the pyrazole ring and a nitrile group at the 4-position of the pyrazole ring

Preparation Methods

The synthesis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methylbenzyl bromide and 4-cyanopyrazole.

    Reaction Conditions: The 4-methylbenzyl bromide is reacted with 4-cyanopyrazole in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles such as amines or alcohols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, depending on its specific biological activity.

Comparison with Similar Compounds

1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:

    1-Benzyl-1H-pyrazole-4-carbonitrile: Similar structure but lacks the methyl group on the benzyl ring, which may affect its reactivity and biological activity.

    1-(4-Methylphenyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a phenyl group instead of a benzyl group, which may influence its chemical properties and applications.

    1-(4-Methylbenzyl)-1H-pyrazole-3-carbonitrile: Similar structure but with the nitrile group at the 3-position of the pyrazole ring, which may alter its reactivity and biological activity.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-10-2-4-11(5-3-10)8-15-9-12(6-13)7-14-15/h2-5,7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDXKZJFBDBMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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